

# Application Notes and Protocols: LM-108 in Combination with Anti-PD-1 Therapy

Author: BenchChem Technical Support Team. Date: December 2025



Topic: LM-108 in Combination with Anti-PD-1 Therapy Protocol Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is for research and informational purposes only and does not constitute medical advice.

#### Introduction

LM-108, also known as cafelkibart, is a novel, Fc-optimized monoclonal antibody that targets the C-C chemokine receptor 8 (CCR8).[1][2][3] CCR8 is preferentially expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. By selectively depleting these intratumoral Tregs, LM-108 aims to overcome a key mechanism of immune resistance within the tumor microenvironment.[1][2][3][4] Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, can be expressed on tumor cells, leading to T-cell exhaustion and immune evasion. The combination of LM-108 with an anti-PD-1 antibody represents a promising strategy to synergistically enhance anti-tumor immunity by both depleting immunosuppressive Tregs and blocking the PD-1/PD-L1 inhibitory axis.

#### **Mechanism of Action**

LM-108 is designed to selectively bind to CCR8 on the surface of tumor-infiltrating Tregs.[1][2] [3][4] This binding leads to the depletion of these immunosuppressive cells, thereby enhancing



the anti-tumor immune response. Anti-PD-1 therapies, such as pembrolizumab and toripalimab, work by blocking the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells. This blockade reinvigorates exhausted T cells, allowing them to recognize and attack cancer cells. The combination of LM-108 and an anti-PD-1 antibody is hypothesized to create a more favorable tumor microenvironment for an effective anti-cancer immune response.



Click to download full resolution via product page

Caption: Combined Action of LM-108 and Anti-PD-1 Therapy.

## **Clinical Efficacy**

The combination of LM-108 with anti-PD-1 therapy has shown promising anti-tumor activity in clinical trials for advanced solid tumors, including pancreatic and gastric cancer.[1][2][4]



### **Efficacy in Pancreatic Cancer**

A pooled analysis of two Phase 1/2 trials in patients with pancreatic cancer who had progressed on prior systemic therapies demonstrated encouraging results.[3][4]

| Efficacy Endpoint                         | All Efficacy-Evaluable<br>Patients (n=74) | Patients with High CCR8 Expression (n=9) |
|-------------------------------------------|-------------------------------------------|------------------------------------------|
| Objective Response Rate (ORR)             | 20.3% (95% CI 11.8-31.2%)                 | 33.3% (95% CI 7.5-70.1%)                 |
| Disease Control Rate (DCR)                | 62.2% (95% CI 50.1-73.2%)                 | 77.8% (95% CI 40.0-97.2%)                |
| Median Duration of Response (DoR)         | 5.49 months (95% CI 3.02-<br>8.87)        | Not Reported                             |
| Median Progression-Free<br>Survival (PFS) | 3.12 months (95% CI 1.61-4.86)            | 6.90 months (95% CI 1.22-NA)             |
| Median Overall Survival (OS)              | 10.02 months (95% CI 6.41-<br>13.11)      | 9.15 months (95% CI 3.61-NA)             |

### **Efficacy in Gastric Cancer**

A pooled analysis of three Phase 1/2 studies in patients with gastric cancer, the majority of whom had received prior anti-PD-1 therapy, also showed significant anti-tumor activity.[1][2][5]

| Efficacy Endpoint                         | Efficacy-Evaluable<br>Patients (n=36) | Patients Progressed on<br>First-Line Treatment with<br>High CCR8 Expression<br>(n=8) |
|-------------------------------------------|---------------------------------------|--------------------------------------------------------------------------------------|
| Objective Response Rate (ORR)             | 36.1% (95% CI 20.8%-53.8%)            | 87.5%                                                                                |
| Disease Control Rate (DCR)                | 72.2% (95% CI 54.8%-85.8%)            | 100%                                                                                 |
| Median Progression-Free<br>Survival (PFS) | 6.53 months (95% CI 2.96-NA)          | Not Reported                                                                         |



## **Safety and Tolerability**

The combination of LM-108 and anti-PD-1 therapy has been generally well-tolerated, with a manageable safety profile.[1][2][4]

**Treatment-Related Adverse Events (TRAEs) in** 

Pancreatic Cancer Patients (n=80)[4]

| Pancieatic Cancer Patients (II-00)[4] |              |              |  |  |
|---------------------------------------|--------------|--------------|--|--|
| Adverse Event                         | Any Grade    | Grade ≥3     |  |  |
| Any TRAE                              | 95.0%        | 52.5%        |  |  |
| Increased AST                         | ≥25%         | 5.0%         |  |  |
| Increased ALT                         | ≥25%         | 6.3%         |  |  |
| Anemia                                | ≥25%         | Not Reported |  |  |
| Rash                                  | ≥25%         | 5.0%         |  |  |
| Pyrexia                               | ≥25%         | Not Reported |  |  |
| Decreased Platelet Count              | ≥25%         | Not Reported |  |  |
| Increased Conjugated Bilirubin        | ≥25%         | Not Reported |  |  |
| Lipase Elevation                      | Not Reported | 7.5%         |  |  |
| Immune-mediated Enterocolitis         | Not Reported | 5.0%         |  |  |
| Hypokalemia                           | Not Reported | 5.0%         |  |  |

## Treatment-Related Adverse Events (TRAEs) in Gastric Cancer Patients (n=48)[2][5]



| Adverse Event                       | Any Grade    | Grade ≥3     |
|-------------------------------------|--------------|--------------|
| Any TRAE                            | 81.3%        | 37.5%        |
| Alanine Transaminase<br>Increased   | 25.0%        | Not Reported |
| Aspartate Transaminase<br>Increased | 22.9%        | Not Reported |
| White Blood Cell Decreased          | 22.9%        | Not Reported |
| Anemia                              | 16.7%        | 8.3%         |
| Lipase Increased                    | Not Reported | 4.2%         |
| Rash                                | Not Reported | 4.2%         |
| Lymphocyte Count Decreased          | Not Reported | 4.2%         |

## **Experimental Protocols**

The following protocols are based on the methodologies reported in the Phase 1/2 clinical trials of LM-108 in combination with anti-PD-1 therapy (NCT05199753, NCT05255484, NCT05518045).[1][2][3]

#### **Patient Population**

**Inclusion Criteria:** 

- Histological or cytological confirmation of advanced solid tumors.[3][6]
- Progressed on standard therapy, intolerant to standard therapy, or no standard therapy available.[3][6]
- ECOG performance status of 0-1.
- At least one measurable lesion per RECIST v1.1.[3][6]
- Adequate organ and marrow function.[3]



#### **Exclusion Criteria:**

- Prior treatment with an anti-CCR8 antibody.[3]
- Unresolved toxicities from prior anti-tumor therapy > Grade 1.[3]
- Known active central nervous system (CNS) metastases.
- History of autoimmune disease.[3]
- Use of live attenuated vaccines within 28 days prior to first dose.[3]

#### **Treatment Regimen**

#### LM-108 Dosing:

- 3 mg/kg intravenously (IV) every 2 weeks (Q2W)[1][2]
- 3 mg/kg IV every 3 weeks (Q3W)[4]
- 6 mg/kg IV every 3 weeks (Q3W)[1][2]
- 10 mg/kg IV every 2 weeks (Q2W)[4]
- 10 mg/kg IV every 3 weeks (Q3W)[1][2][4]

#### Anti-PD-1 Antibody Dosing:

- Pembrolizumab: 200 mg IV Q3W or 400 mg IV Q6W[1][2]
- Toripalimab: 240 mg IV Q3W[1][2][4]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Efficacy and safety of cafelkibart (LM-108), an anti-CCR8 monoclonal antibody, in combination with anti-PD-1 therapy in patients with pancreatic cancer: Results from phase 1/2 studies. ASCO [asco.org]
- 2. Efficacy and safety of LM-108, an anti-CCR8 monoclonal antibody, in combination with an anti-PD-1 antibody in patients with gastric cancer: Results from phase 1/2 studies. ASCO [asco.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. LM-4108 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 6. Facebook [cancer.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: LM-108 in Combination with Anti-PD-1 Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014790#lm-4108-in-combination-with-anti-pd-1-therapy-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com